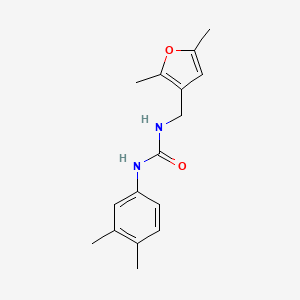

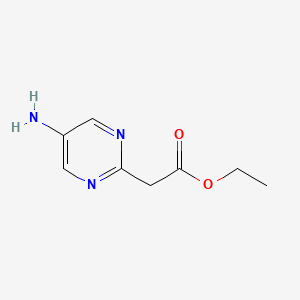

5-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with 3,4-dihydropyran . For instance, alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The InChI code for a similar compound, 5-bromo-2-tetrahydro-2H-pyran-4-ylpyridine, is 1S/C10H12BrNO/c11-9-1-2-10 (12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2 .Chemical Reactions Analysis

Tetrahydropyranyl (THP) ethers, derived from the reaction of alcohols and 3,4-dihydropyran, are commonly used as protecting groups in organic synthesis . These ethers can later be restored by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis

The compound is solid in physical form .Applications De Recherche Scientifique

Synthesis and Characterization

5-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide is a compound that can be synthesized through various chemical reactions involving bromination, phase-transfer catalysis, and reactions with oxygen and nitrogen-containing compounds. These synthetic pathways have been explored for the production of compounds with potential antimicrobial and antidiabetic activities. For instance, a series of O-substituted and N-substituted pyrazoles have been synthesized, demonstrating significant in vitro antimicrobial and antidiabetic properties, with one compound emerging as an excellent agent in both categories. These compounds are characterized using analytical and spectral methods, including IR, (1)H NMR, (13)C NMR, and LC-MS, to confirm their structure and potential pharmacological activities (Doddaramappa et al., 2015).

Biological Studies and Antimicrobial Screening

Research into the biological activities of compounds derived from 5-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide includes studies on fused pyrazoles and their ethoxyphthalimide derivatives. These studies aim to evaluate the antimicrobial and antiviral efficacy of synthesized compounds against various cell cultures, comparing their effects with standard drugs. The development of these compounds through the reaction of ethylacetoacetate with nicotinohydrazide, followed by condensation with aryl aldehydes and cyclization reactions, underscores the potential of 5-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide derivatives in medicinal chemistry and drug discovery (Joshi et al., 2010).

Antioxidant Activity

The antioxidant activity of derivatives of 5-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide is another area of significant research interest. The synthesis of thiazolyl–pyrazolone derivatives, for example, demonstrates the potential of these compounds in antioxidant applications. By employing diazo-coupling reactions, Knoevenagel condensation, and heterocyclization with α-halogenated reagents, researchers have developed compounds evaluated for their antioxidant activity. These studies highlight the versatility of 5-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide in the synthesis of biologically active molecules with potential applications in managing oxidative stress and related conditions (Gaffer et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2S/c14-11-7-10(8-15-9-11)13(17)16-3-6-19-12-1-4-18-5-2-12/h7-9,12H,1-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFXRCCHGNIYSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]but-2-ynamide](/img/structure/B2583149.png)

![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2583152.png)

![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2583155.png)

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2583159.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2583160.png)

![2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2583165.png)